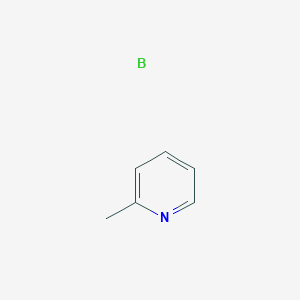

2-Picolineborane

Description

Historical Context and Evolution of Amine-Borane Adducts as Chemical Reagents

The exploration of boron-nitrogen (B-N) compounds dates back to 1809, with the initial report of an ammonia-trifluoroborane adduct (H₃N·BF₃) by Gay-Lussac. researchgate.net However, the first amine-borane featuring only hydride substituents on the boron atom, trimethylamine (B31210) borane (B79455) (Me₃N·BH₃), was not reported until 1937 by Burg and Schlesinger. rsc.orgchemrevlett.com This discovery marked a pivotal moment, opening the door to the synthesis and investigation of a broad family of amine-borane adducts. chemrevlett.com

Initially, the synthesis of these compounds often involved hazardous reagents like diborane (B8814927), a pyrophoric and toxic gas. h2tools.orgenergy.gov Over the decades, synthetic methodologies have evolved significantly, with the development of safer and more convenient procedures. chemrevlett.com For instance, the use of stable borane carriers like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-S(CH₃)₂) became common. chemrevlett.com More recent advancements include direct synthesis from sodium borohydride (B1222165) and amines, overcoming solubility issues and expanding the accessibility of functionalized amine-boranes. orgsyn.orgorgsyn.org

The utility of amine-borane adducts stems from their enhanced stability and moderated reactivity compared to diborane. h2tools.org This stability has allowed for their widespread use as reducing agents in organic chemistry. chemrevlett.comrsc.org Their applications have expanded over time to include roles in hydroboration, reductive amination, and as precursors for materials with unique properties, such as polyaminoboranes and hydrogen storage materials. chemrevlett.comorgsyn.org The reducing strength of an amine-borane can be tuned by altering the substituents on the nitrogen atom; for aliphatic-substituted amine-boranes, the reducing ability generally decreases with increased alkyl substitution. rsc.org

Significance of 2-Picolineborane within Amine-Borane Research

This compound, also known as 2-methylpyridine-borane, is an organoboron compound formed by the coordination of borane with 2-methylpyridine. cymitquimica.com It is a stable, white crystalline solid at room temperature. Within the extensive family of amine-borane adducts, this compound has emerged as a particularly valuable reagent, primarily due to its safety profile and efficacy as a reducing agent. orgsyn.org

A key application where this compound has gained prominence is in reductive amination, the process of converting aldehydes and ketones into amines. sigmaaldrich.comsigmaaldrich.com It serves as a safe and effective, non-toxic alternative to more hazardous reagents like sodium cyanoborohydride. orgsyn.orgludger.comnih.gov The stability of this compound allows it to be stored for extended periods without significant decomposition and enables reactions to be performed under mild conditions, including in methanol (B129727), water, or even solvent-free systems. sigmaaldrich.comsigmaaldrich.com

The significance of this compound extends to various other synthetic transformations. It has been successfully employed for:

The labeling of oligosaccharides for analysis. ludger.comnih.gov

Reductive alkylation of amino acid derivatives and hydrazines. orgsyn.org

The synthesis of nanoparticles. orgsyn.org

Reductive alkoxyamination. orgsyn.orgsigmaaldrich.com

Its utility in these areas underscores its versatility and importance in contemporary organic synthesis. orgsyn.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₀BN | cymitquimica.comchemicalbook.com |

| Molecular Weight | 106.96 g/mol | chemicalbook.com |

| Appearance | White solid | chemicalbook.com |

| Melting Point | ~48 °C | chemicalbook.com |

| Common Application | Reducing agent in reductive amination | sigmaaldrich.comsigmaaldrich.com |

Scope and Research Imperatives for this compound

The current body of research on this compound highlights its utility, yet there remain several avenues for future investigation. A primary research imperative is the continued development of more sustainable and efficient synthetic protocols. While significant progress has been made in moving away from hazardous reagents, further optimization of "green" synthetic methods, such as the water-promoted, open-flask synthesis from sodium borohydride, is crucial. chemrevlett.comorgsyn.org

Expanding the synthetic scope of this compound is another key research direction. This includes exploring its reactivity with a broader range of functional groups and its application in novel synthetic methodologies. orgsyn.org For instance, developing catalytic systems that enhance the selectivity and efficiency of reductions mediated by this compound could unlock new applications. The development of methods to use borane as a protecting group for amines, facilitated by reagents like this compound, represents a promising area of study. orgsyn.org

Furthermore, while much of the focus has been on its role in organic synthesis, the potential of this compound and related functionalized amine-boranes in materials science remains an area ripe for exploration. This could involve investigating their use as precursors for tailored materials for surface modification or energy storage applications. orgsyn.orgorgsyn.org Detailed mechanistic studies into its reactions, such as reductive amination, will be essential to fully understand and optimize its performance as a reagent. researchgate.net

| Research Area | Objective | Potential Impact |

|---|---|---|

| Green Synthesis | Develop more environmentally benign and efficient synthetic routes. | Increased accessibility and reduced environmental footprint. orgsyn.org |

| Expanded Synthetic Applications | Investigate new reactions and substrates for this compound. | Broadens the utility of the reagent in complex molecule synthesis. orgsyn.org |

| Catalysis | Design catalytic systems to enhance reactivity and selectivity. | More efficient and selective chemical transformations. researchgate.net |

| Materials Science | Explore use as a precursor for functional materials. | Development of new materials for energy and surface applications. orgsyn.orgorgsyn.org |

| Mechanistic Studies | Elucidate detailed reaction pathways. | Enables rational optimization of reaction conditions and reagent design. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLIQMGIGEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462171 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-38-0 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, trihydro(2-methylpyridine)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Picolineborane Production

Alternative and Optimized Preparation Routes

Beyond direct synthesis from simple salts, other routes have been optimized for practicality, safety, and scalability, focusing on the activation of sodium borohydride (B1222165) with organic acids.

A safe and highly practical method for preparing 2-picolineborane involves the use of sodium mono-acyloxyborohydrides. figshare.comacs.orgresearchgate.net These reagents are easily prepared in situ by reacting sodium borohydride with a carboxylic acid, such as benzoic acid, in THF. figshare.comacs.org The resulting species, sodium monobenzoxyborohydride, is an activated form of borohydride that readily reacts with 2-picoline under mild conditions to afford this compound in excellent yield. figshare.comacs.org This procedure is noted for its practicality and scalability. acs.org

| Method | Key Reagents | Mechanism | Conditions | Key Advantage |

|---|---|---|---|---|

| Amine-Ammonium Salt Equilibration-Metathesis | NaBH₄, (NH₄)₂SO₄, 2-Picoline | Salt Metathesis | Refluxing THF | Atom economical, simple filtration. google.com |

| Water-Promoted Synthesis | NaBH₄, NaHCO₃, H₂O, 2-Picoline | In situ salt generation and metathesis | Room Temp, THF | Mild, open-flask, uses readily available materials. orgsyn.org |

| CO₂-Mediated Synthesis | NaBH₄, CO₂, 2-Picoline | Reduction to monoformatoborohydride | - | Alternative activation mechanism. researchgate.net |

| Sodium Mono-acyloxyborohydride | NaBH₄, Benzoic Acid, 2-Picoline | In situ borohydride activation | Mild, THF | Excellent yields, scalable. acs.orgacs.org |

The development of modern synthetic routes for this compound has been driven by the need for safe, scalable, and efficient processes suitable for both laboratory and industrial production. A key consideration is operational simplicity. Methods that can be performed in an open flask without the need for strict inert atmospheres, such as the water-promoted synthesis, significantly reduce equipment and handling requirements. orgsyn.orggoogle.com

Process efficiency is further enhanced by using inexpensive, stable, and readily available reagents like sodium borohydride, ammonium (B1175870) sulfate, and sodium bicarbonate. orgsyn.orggoogle.com High-yielding reactions that require minimal purification, often just filtration of byproducts, are highly desirable as they reduce solvent waste and processing time. orgsyn.orggoogle.com The ability to recycle the solvent further improves the green credentials of the synthesis. google.com

Metrics such as Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, are crucial for evaluating the sustainability of a chemical process. rsc.org The described methods, with their high atom economy and simple workup procedures, generally exhibit favorable PMI. google.comrsc.org The availability of these efficient synthetic protocols makes this compound a readily accessible and safer alternative to more hazardous reducing agents like sodium cyanoborohydride, particularly in applications like the derivatization of N-glycans for biopharmaceutical analysis. ludger.com

Mechanistic Investigations of 2 Picolineborane Reactivity

Fundamental Principles of Borane (B79455) Adduct Reactivity

Boranes are compounds of boron and hydrogen, with the simplest member being borane (BH₃). vedantu.com A key characteristic of borane is its electron deficiency; the boron atom has only three valence electrons and forms three bonds, leaving it with an incomplete octet. pearson.com This electron deficiency makes boranes potent Lewis acids, meaning they are strong acceptors of electron pairs. vedantu.compearson.com

To achieve a more stable electronic configuration, boranes readily react with Lewis bases—electron-pair donors—such as amines, ethers, and phosphines. pearson.comucla.edu This reaction forms a Lewis acid-base adduct, a single product created by the formation of a coordinate bond between the Lewis acid (boron) and the Lewis base (e.g., nitrogen in an amine). pearson.comucla.edu In this adduct, the boron atom formally gains an electron, acquiring a negative formal charge, while the Lewis base atom that donated the lone pair (e.g., nitrogen) acquires a positive formal charge. pearson.com

2-Picolineborane is a specific example of such a compound, an adduct formed between borane and 2-picoline (2-methylpyridine). orgsyn.org The stability and reactivity of these amine-borane adducts are influenced by several factors, including the strength of the nitrogen-boron (N-B) bond and the nature of the chemical groups attached to the nitrogen atom. orientjchem.org Less basic, sterically hindered amines tend to form more reactive adducts, while simple, unhindered alkylamines form more stable ones. orientjchem.org The reactivity often involves the delivery of a hydride ion (H⁻) from the borane moiety to an electrophilic center. acsgcipr.org In many reactions, the amine-borane complex may first dissociate to release free borane (BH₃), which then acts as the primary reducing or hydroborating agent. researchgate.net

**3.2. Detailed Reaction Mechanisms in Reductive Transformations

The first step is the reversible reaction between a carbonyl compound and a primary amine. googleapis.comludger.com The amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon, leading to the elimination of a water molecule and the formation of an intermediate known as a Schiff base, which contains a carbon-nitrogen double bond (imine). googleapis.comludger.comresearchgate.net

The second, irreversible step is the reduction of the Schiff base. googleapis.comludger.com Under slightly acidic conditions, which can increase the reactivity of the carbonyl group, the imine may be protonated to form a more electrophilic iminium ion. researchgate.netnih.gov this compound then acts as the reducing agent, delivering a hydride to the imine or iminium ion, reducing the C=N double bond to a C-N single bond and forming the final, stable secondary amine product. acsgcipr.orgludger.com This pathway is highly selective; this compound is favored because it preferentially reduces the imine/iminium ion over the starting aldehyde or ketone, minimizing side reactions like the direct reduction of the carbonyl group. google.comresearchgate.net This selectivity is a key advantage over stronger reducing agents like sodium borohydride (B1222165). acsgcipr.org

Studies comparing different reducing agents for the reductive amination of oligosaccharides have demonstrated the efficacy of this compound. Its performance is often similar to the widely used but toxic sodium cyanoborohydride, while being significantly more effective than sodium triacetoxyborohydride (B8407120) under certain high-throughput conditions. ludger.com

| Reducing Agent | Relative Labeling Efficacy | Key Characteristics | Source |

|---|---|---|---|

| This compound | High (similar to NaBH₃CN) | Non-toxic, stable, selective for imines over carbonyls. | ludger.comnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | High | Effective but highly toxic (releases hydrogen cyanide). | ludger.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Low (in tested one-pot, high-throughput protocol) | Less toxic alternative, but showed lower yields in specific glycan analysis studies. | ludger.com |

The precise mechanism of hydride transfer from this compound to the electrophile (such as an iminium ion) is a subject of detailed study. acsgcipr.orgresearchgate.net Two primary pathways are generally considered.

One proposed mechanism involves the prior dissociation of the amine-borane adduct. researchgate.net In this pathway, the this compound complex exists in equilibrium with free 2-picoline and borane (BH₃). The liberated BH₃ is the active species that performs the reduction. The rates of reduction via this mechanism are inversely related to the stability of the amine-borane adduct; more stable complexes dissociate less readily, leading to slower reaction rates. researchgate.net

A second, alternative mechanism is a direct, bimolecular attack of the intact this compound adduct on the electrophile. researchgate.net This pathway is often considered more viable in the presence of acids (Brønsted or Lewis). researchgate.net In the context of reductive amination, the acid protonates the intermediate Schiff base to form a highly reactive iminium ion. This charged species is then directly attacked by the hydride from the intact this compound complex. acsgcipr.org This direct transfer avoids the need for the adduct to dissociate first. The choice between these mechanisms can depend on factors like the solvent, temperature, and the presence of acidic catalysts. researchgate.net

Beyond its prevalent use in reductive amination, this compound is a versatile reagent for other chemical transformations. orgsyn.org

Reductive Alkylation: In the synthesis of N-alkylated amino acid derivatives, this compound has been used for the reductive alkylation of the amino group. orgsyn.org This follows the standard reductive amination pathway where the amino acid's nitrogen atom reacts with an aldehyde or ketone to form a Schiff base (or iminium ion), which is subsequently reduced by the borane complex. orgsyn.org

Reductive Oxyamination: A procedure for analyzing monosaccharides involves an initial oxime formation with an aminooxy reagent, followed by reduction with this compound to yield a stable, fluorescently tagged product for HPLC analysis. researchgate.net

Reduction of Hydrazones: this compound can reduce aldehyde 2,4-dinitrophenylhydrazones. acs.org This reaction transforms the C=N double bond of the hydrazone into a C-N single bond, creating a more stable derivative that avoids the issue of E/Z isomerism present in the original hydrazone, thereby improving analytical accuracy. acs.org The reaction proceeds efficiently in the presence of phosphoric acid. acs.org

| Transformation | Substrate Class | Proposed Pathway | Source |

|---|---|---|---|

| Reductive Alkylation | Amino acids, Hydrazines | Standard reductive amination pathway: Schiff base/iminium ion formation followed by hydride reduction. | orgsyn.org |

| Reductive Oxyamination | Monosaccharides | Oxime formation followed by hydride reduction of the C=N bond. | researchgate.net |

| Hydrazone Reduction | Aldehyde 2,4-dinitrophenylhydrazones | Acid-catalyzed hydride reduction of the C=N bond. | acs.org |

Hydride Transfer Mechanisms

Stereochemical Aspects of this compound-Mediated Reactions

The use of this compound can also influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. An example of this is in the stereoselective synthesis of 2,3-cis substituted hydroxy-pyrrolidines. nih.gov

Applications of 2 Picolineborane in Advanced Organic Synthesis

Reductive Amination Strategies

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. 2-Picolineborane has proven to be a highly effective reagent in this capacity, offering advantages in one-pot procedures and reactions involving stabilized aldehyde precursors.

One-Pot Reductive Amination of Aldehydes and Ketones

A significant application of this compound is in the one-pot reductive amination of a wide array of aldehydes and ketones. researchgate.net This method is noted for its high efficiency and mild reaction conditions, making it suitable for a diverse range of substrates. researchgate.net The procedure typically involves the reaction of a carbonyl compound with an amine in the presence of this compound, often with a small amount of acetic acid. researchgate.netorganic-chemistry.org A key advantage of this protocol is its versatility in solvent choice; the reaction proceeds effectively in methanol (B129727), water, and even under neat (solvent-free) conditions. researchgate.netorganic-chemistry.org This represents a notable advancement, particularly for carrying out such transformations in aqueous media. researchgate.net

The stability of this compound allows it to be a safer and less toxic alternative to reagents like sodium cyanoborohydride. orgsyn.org It is a stable solid that can be stored for extended periods without significant decomposition. organic-chemistry.orgsigmaaldrich.com The reaction is effective for both primary and some secondary amines. sigmaaldrich.com While reactions in water show good yields for amines with poor water solubility, they are less effective for highly water-soluble amines. sigmaaldrich.com

Table 1: One-Pot Reductive Amination of Various Carbonyls with Benzylamine using this compound

| Entry | Carbonyl Compound | Solvent | Yield (%) |

| 1 | Benzaldehyde | Methanol | 95 |

| 2 | Benzaldehyde | Water | 93 |

| 3 | Benzaldehyde | Neat | 96 |

| 4 | Cyclohexanone | Methanol | 92 |

| 5 | Cyclohexanone | Water | 85 |

| 6 | Cyclohexanone | Neat | 91 |

| 7 | Acetophenone | Methanol | 88 |

Data sourced from studies on one-pot reductive aminations. researchgate.net

Reductive Amination of Aldehyde Bisulfite Adducts

This compound is uniquely suited for the direct reductive amination of aldehyde bisulfite adducts. acs.org These adducts are often stable, crystalline solids, which is particularly advantageous when dealing with aldehydes that are unstable or difficult to handle. acs.orgresearchgate.net This method circumvents the need to regenerate the free aldehyde prior to the reaction, streamlining the synthetic process. acs.orgacsgcipr.org

The reaction is typically carried out in a protic solvent like methanol. acs.org This approach has been successfully applied to the synthesis of various amines, including a DPP-IV inhibitor. acs.orgresearchgate.net The use of this compound in this context demonstrates its utility in providing enhanced chemical stability for the parent aldehyde while maintaining the necessary reactivity for coupling with a broad range of amine substrates. acs.org Furthermore, reductive aminations of these shelf-stable bisulfite addition compounds can be performed under aqueous micellar catalysis conditions, with this compound serving as the hydride source. organic-chemistry.orgucsb.edu

Table 2: Reductive Amination of Aldehyde Bisulfite Adducts with Various Amines

| Entry | Aldehyde Bisulfite Adduct | Amine | Product | Yield (%) |

| 1 | Cyclohexanecarboxaldehyde bisulfite | Benzylamine | N-Benzylcyclohexanemethanamine | 85 |

| 2 | Isovaleraldehyde bisulfite | Morpholine | 4-(3-Methylbutyl)morpholine | 78 |

| 3 | 3-Phenylpropionaldehyde bisulfite | Aniline | N-(3-Phenylpropyl)aniline | 82 |

Representative data from research on the direct reductive amination of bisulfite adducts. acs.org

Selective Reductions of Imines and Iminium Ions

This compound exhibits selectivity in the reduction of imines and iminium ions, which are key intermediates in reductive amination reactions. acsgcipr.org The reagent is capable of selectively reducing the C=N double bond of an imine or iminium ion in the presence of other reducible functional groups, such as carbonyls. acs.orgmasterorganicchemistry.com This selectivity is crucial for the success of one-pot reductive aminations, where the reducing agent coexists with the starting aldehyde or ketone. masterorganicchemistry.com The stability of this compound towards hydrolysis and methanolysis allows these reactions to be conducted in protic solvents, which are necessary for the formation of the iminium intermediate. acsgcipr.org

In a study involving dialdehyde (B1249045) cellulose (B213188), this compound was found to be selective for the reduction of imine moieties, without reducing the aldehyde groups under the specified conditions. acs.org This selectivity is a key advantage over less selective reducing agents like sodium borohydride (B1222165). acs.orgmasterorganicchemistry.com

Specialized Reductive Transformations

Beyond standard reductive aminations, this compound is also employed in more specialized reductive processes, including the synthesis of alkoxyamines and the alkylation of hydrazine (B178648) and amino acid derivatives.

Reductive Alkoxyamination Protocols

This compound is effective in the one-pot synthesis of alkoxyamine derivatives through reductive alkoxyamination. researchgate.netclockss.org This process involves the reaction of carbonyl compounds with alkoxyamines, followed by reduction with this compound. clockss.org The reduction of the intermediate oxime ethers to the corresponding alkoxyamines proceeds efficiently in the presence of aqueous HCl in a methanol-acetic acid solvent system. researchgate.netclockss.org This protocol is applicable to a variety of aliphatic and aromatic aldehydes and ketones, providing good yields of the desired alkoxyamine derivatives. clockss.orgsigmaaldrich.com

Table 3: One-Pot Reductive Alkoxyamination of Carbonyl Compounds

| Entry | Carbonyl Compound | Alkoxyamine | Product | Yield (%) |

| 1 | Benzaldehyde | Methoxyamine | N-Benzyl-O-methylhydroxylamine | 85 |

| 2 | Cyclohexanone | Methoxyamine | N-Cyclohexyl-O-methylhydroxylamine | 82 |

| 3 | Acetophenone | Benzyloxyamine | N-(1-Phenylethyl)-O-benzylhydroxylamine | 78 |

Data based on studies of one-pot synthesis of alkoxyamine derivatives. clockss.org

Reductive Alkylation of Hydrazine and Amino Acid Derivatives

The application of this compound extends to the direct reductive alkylation of hydrazine derivatives. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org This one-pot method allows for the synthesis of various N-alkylhydrazine derivatives by fine-tuning the substrate and reagent equivalencies. organic-chemistry.orgorganic-chemistry.org This approach has been successfully used in the synthesis of active pharmaceutical ingredients, such as isocarboxazid. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The reaction can be chemoselectively controlled to produce regioselectively alkylated benzohydrazides, N-aminomorpholines, and N-aminopiperidines using an acidic activating agent like HCl or oxalic acid. patsnap.com

Furthermore, this compound has been reported for the reductive alkylation of amino acid derivatives. orgsyn.org

Table 4: Reductive Alkylation of Hydrazine Derivatives

| Entry | Hydrazine Derivative | Carbonyl Compound | Product | Yield (%) |

| 1 | Phenylhydrazine | Acetone | 1-Isopropyl-1-phenylhydrazine | 88 |

| 2 | Benzoylhydrazine | Benzaldehyde | N'-Benzylbenzohydrazide | 92 |

| 3 | N-Aminomorpholine | Cyclohexanone | 4-(Cyclohexylamino)morpholine | 85 |

Illustrative yields from research on the reductive alkylation of hydrazine derivatives. organic-chemistry.org

Borane-Mediated Additions and Insertions

The this compound complex serves as a versatile and stable source of borane (B79455) (BH₃) for a variety of advanced synthetic transformations. Its utility in borane-mediated addition and insertion reactions is a cornerstone of its application in modern organic synthesis, providing pathways to functionalized molecules through hydroboration, borylation, and B-H insertion processes.

Hydroboration Reactions

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. This compound is an effective reagent for this transformation, offering a stable, solid alternative to gaseous diborane (B8814927) or solutions of borane-tetrahydrofuran (B86392) (BH₃-THF). The reaction typically proceeds with high regioselectivity, adhering to anti-Markovnikov principles, where the boron atom attaches to the less substituted carbon of the alkene or alkyne. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This initial step produces an organoborane intermediate that can be subsequently oxidized, typically with hydrogen peroxide and a base, to yield an alcohol. masterorganicchemistry.comopenstax.org

The use of amine-borane complexes like this compound can sometimes require thermal conditions to liberate the borane monomer needed for the reaction to proceed efficiently with unreactive alkenes. The reaction's stereochemistry is notably syn, meaning the hydrogen and boron atoms add to the same face of the pi system, a feature that is retained during the subsequent oxidation step. masterorganicchemistry.comopenstax.org This stereospecificity is crucial for controlling the three-dimensional structure of the product. For terminal alkynes, hydroboration using a sterically hindered borane source, or by controlling stoichiometry, can yield vinylboranes, which upon oxidation produce aldehydes. libretexts.orgmasterorganicchemistry.com

The table below illustrates the typical outcomes of hydroboration-oxidation reactions on various unsaturated substrates, a reaction for which this compound can serve as the borane source.

| Substrate | Reagents | Product | Regioselectivity | Typical Yield |

|---|---|---|---|---|

| 1-Octene | 1. This compound, THF 2. H₂O₂, NaOH | 1-Octanol | Anti-Markovnikov | High |

| Styrene | 1. This compound, THF 2. H₂O₂, NaOH | 2-Phenylethanol | Anti-Markovnikov | High |

| 1-Methylcyclohexene | 1. This compound, THF 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | Anti-Markovnikov, Syn-addition | High |

| 1-Pentyne | 1. This compound (controlled stoichiometry) 2. H₂O₂, NaOH | Pentanal | Anti-Markovnikov | Good |

Borylation Processes

Borylation reactions are essential for creating carbon-boron bonds, yielding organoboron compounds that are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Amine-borane complexes, including this compound, can be employed in these processes, particularly in the palladium-catalyzed borylation of aryl and vinyl halides. purdue.edu

Research in this area has led to the development of highly efficient catalytic systems that can borylate a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, as well as various heteroaryl halides. nih.govorganic-chemistry.orgnih.gov

| Aryl Halide Substrate | Boron Source | Catalyst/Ligand System | Product | Typical Yield |

|---|---|---|---|---|

| 4-Bromotoluene | Amine-borane derived reagent | Pd(dba)₂ / SPhos | 4-Methylphenylboronate ester | >90% |

| 1-Chloro-4-nitrobenzene | Amine-borane derived reagent | Pd(OAc)₂ / cataCXium A | 4-Nitrophenylboronate ester | ~85% |

| 2-Bromopyridine | Amine-borane derived reagent | PdCl₂(dppf) | Pyridine-2-boronate ester | >80% |

| Methyl 4-bromobenzoate | Amine-borane derived reagent | Pd(dba)₂ / SPhos | Methyl 4-(boronate ester)benzoate | ~95% |

B-H Insertion Reactions in Complex Substrates

A more advanced application of this compound is its use in B-H insertion reactions, which provide a direct method for forming carbon-boron bonds. purdue.edu This transformation typically involves the reaction of a borane adduct with a carbene, often generated in situ from a diazo compound. The carbene inserts into the B-H bond, creating a new, more complex organoborane. researchgate.net

Recent breakthroughs have demonstrated the use of transition metal catalysts, such as those based on copper and rhodium, to control the efficiency and selectivity of these insertion reactions. researchgate.netnih.govchinesechemsoc.org Of particular significance is the development of catalytic enantioselective B-H insertion reactions. In a notable study, 2-arylpyridine-boranes, which are structurally analogous to this compound, were used as substrates in a copper-catalyzed desymmetric B-H bond insertion with diazo compounds. nih.gov This reaction allows for the construction of boron-stereogenic compounds, where the boron atom itself is a chiral center, with high levels of enantioselectivity. nih.gov

The reaction proceeds by the selective insertion of a metal-carbene intermediate into one of the two enantiotopic B-H bonds of the 2-arylpyridine-borane substrate. nih.gov This methodology opens a direct and efficient route to novel, enantioenriched organoboron compounds that have potential applications in asymmetric synthesis. nih.govacs.org

| 2-Arylpyridine-Borane Substrate (Ar) | Diazo Compound | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Phenyl | Ethyl 2-diazoacetate | Cu(MeCN)₄PF₆ / Chiral Bisoxazoline Ligand | Chiral α-boryl ester | 95% | 95% |

| 4-Methoxyphenyl | Ethyl 2-diazoacetate | Cu(MeCN)₄PF₆ / Chiral Bisoxazoline Ligand | Chiral α-boryl ester | 96% | 97% |

| 4-Chlorophenyl | Ethyl 2-diazoacetate | Cu(MeCN)₄PF₆ / Chiral Bisoxazoline Ligand | Chiral α-boryl ester | 95% | 94% |

| Phenyl | Methyl 2-diazo-2-phenylacetate | Cu(MeCN)₄PF₆ / Chiral Bisoxazoline Ligand | Chiral α,α-disubstituted boryl ester | 94% | 97% |

Broader Research Applications of 2 Picolineborane

Biochemical and Medicinal Chemistry Applications

Oligosaccharide and Glycan Labeling for Analytical Methods

2-Picolineborane has emerged as a significant reagent in the field of glycoanalysis, particularly for the labeling of oligosaccharides and glycans for various analytical techniques. ludger.comgoogle.com The primary method involves reductive amination, a process where a fluorescent or chromophoric tag with a primary amine group is attached to the reducing end of an oligosaccharide. ludger.com This reaction proceeds in two main steps: the formation of a Schiff base between the amine of the label and the aldehyde group of the carbohydrate, followed by the reduction of this imine to a stable secondary amine. ludger.com

Traditionally, sodium cyanoborohydride has been the reducing agent of choice for this purpose. nih.gov However, a major drawback of sodium cyanoborohydride is its toxicity and the release of volatile and hazardous hydrogen cyanide upon hydrolysis. google.comnih.gov this compound offers a non-toxic and efficient alternative, demonstrating comparable labeling efficacies to sodium cyanoborohydride for various labels like 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (B116534) (2-AB). ludger.comnih.gov This makes it a safer and more environmentally friendly option for glycan analysis. ludger.com

The labeled glycans can then be analyzed by a variety of high-throughput analytical methods, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Capillary Electrophoresis (CE), and Mass Spectrometry (MS). ludger.comacs.org For instance, an optimized workflow for N-glycan profiling by multiplexed capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) utilizes this compound for labeling N-glycans with 8-aminopyrene-1,3,6-trisulfonic acid (APTS). acs.orguniversiteitleiden.nl This method allows for robust and high-throughput analysis of glycan profiles, which is crucial for the discovery of glycan-based biomarkers in various diseases. acs.orguniversiteitleiden.nl

Table 1: Comparison of Reducing Agents for Oligosaccharide Labeling

| Feature | This compound | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride (B8407120) |

|---|---|---|---|

| Toxicity | Non-toxic ludger.comnih.gov | Toxic, releases hydrogen cyanide google.comnih.gov | Not widely used in glycoanalysis nih.gov |

| Efficacy | Similar to sodium cyanoborohydride ludger.com | High yields reported nih.gov | Unsatisfactory yields in some studies ludger.com |

| Common Labels | 2-AA, 2-AB, APTS ludger.comnih.govacs.org | 2-AA, 2-AB nih.gov | Not widely used in glycoanalysis nih.gov |

| Applications | HPLC, CE, MS ludger.comacs.org | HPLC, CE, MS nih.gov | Limited use in glycoanalysis nih.gov |

Protein Modification and PEGylation

This compound is also utilized in the modification of proteins, most notably in a process called PEGylation. researchgate.netnih.gov PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, a technique commonly employed to enhance the therapeutic properties of protein drugs, such as increasing their bioavailability and in vivo half-life. researchgate.netnih.govgoogle.com

One specific method of PEGylation involves the reductive alkylation of the N-terminal alpha-amine group of a protein with a PEG-aldehyde derivative. researchgate.netnih.gov This reaction requires a reducing agent to convert the intermediate Schiff base to a stable secondary amine linkage. While sodium cyanoborohydride has been traditionally used, its toxicity is a significant concern. researchgate.netnih.gov

Research has shown that this compound is a viable and effective alternative to sodium cyanoborohydride for site-specific PEGylation. researchgate.netnih.gov A screening of various borane (B79455) derivatives, including dimethylamine (B145610) borane, trimethylamine (B31210) borane, and others, revealed that this compound and pyridine (B92270) borane were able to promote the PEGylation of recombinant human interleukin-10 (rhIL-10) to levels comparable to those achieved with sodium cyanoborohydride. researchgate.netnih.gov This demonstrates the compatibility of this compound with protein modification processes, offering a safer alternative for the manufacturing of therapeutic proteins. researchgate.net

Table 2: Reducing Agents Screened for rhIL-10 PEGylation

| Reducing Agent | Efficacy Compared to Sodium Cyanoborohydride |

|---|---|

| This compound | Comparable researchgate.netnih.gov |

| Pyridine borane | Comparable researchgate.netnih.gov |

| Dimethylamine borane | Screened researchgate.netnih.gov |

| Trimethylamine borane | Screened researchgate.netnih.gov |

| Triethylamine borane | Screened researchgate.netnih.gov |

| tert-Butylamine borane | Screened researchgate.netnih.gov |

| Morpholine borane | Screened researchgate.netnih.gov |

| 5-Ethyl-2-methyl-pyridine borane | Screened researchgate.netnih.gov |

Synthesis of Active Pharmaceutical Ingredients and Inhibitors

The utility of this compound extends to the synthesis of small molecule active pharmaceutical ingredients (APIs) and enzyme inhibitors. organic-chemistry.orgacs.org Its role as a mild and efficient reducing agent in reductive amination reactions is particularly valuable in this context. organic-chemistry.org Reductive amination is a fundamental transformation in organic synthesis, widely used for the formation of carbon-nitrogen bonds.

One notable application is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes. acs.org A direct reductive alkylation of aldehyde-bisulfite adducts with various amines using this compound in a protic solvent has been successfully applied to the synthesis of a DPP-IV inhibitor. acs.org This method is advantageous as it can utilize unstable parent aldehydes by first forming their more stable bisulfite adducts. acs.org

Furthermore, this compound has been employed in the synthesis of furopyridine-based bromodomain inhibitors. google.com In the synthesis of these potential therapeutic agents, this compound was used as the reducing agent in a reductive amination step to introduce a key piperazine (B1678402) moiety. google.com The reagent has also been used in the synthesis of other APIs, such as isocarboxazid, through the direct reductive alkylation of hydrazine (B178648) derivatives. organic-chemistry.org These examples highlight the versatility of this compound in the construction of complex molecular architectures found in medicinally relevant compounds.

Enzyme Immobilization and Biocatalyst Stabilization

This compound plays a crucial role in the immobilization and stabilization of enzymes, which is a key technology for the development of robust biocatalysts for industrial applications. mdpi.comresearchgate.net Enzyme immobilization, the process of confining enzymes to a solid support, often enhances their stability and allows for their reuse, making enzymatic processes more economically viable. nih.gov

A common method for enzyme immobilization involves the multipoint covalent attachment of the enzyme to a support material activated with aldehyde groups, such as glyoxyl agarose. mdpi.comresearchgate.net This process forms Schiff base linkages between the enzyme's lysine (B10760008) residues and the support's aldehyde groups. To create a stable and irreversible bond, these Schiff bases must be reduced to secondary amines. mdpi.comresearchgate.net

While sodium borohydride (B1222165) is often used for this reduction, it can be harsh and detrimental to the activity of certain sensitive enzymes. mdpi.comresearchgate.net this compound has been successfully introduced as a milder alternative reducing agent. mdpi.comresearchgate.net For example, in the immobilization of (R)-mandelate dehydrogenase (ManDH), reduction with sodium borohydride resulted in an almost complete loss of catalytic activity (1.5% expressed activity). mdpi.comresearchgate.net In contrast, using this compound for the reduction step led to a significantly more active biocatalyst (19.5% expressed activity) that was also 357-fold more stable than the soluble enzyme. mdpi.comresearchgate.net

Additionally, after enzyme immobilization, any remaining reactive aldehyde groups on the support can be "blocked" or "hydrophilized" by reacting them with small, hydrophilic amine-containing molecules like glycine, lysine, or aspartic acid, followed by reduction with this compound. csic.es This modification of the support's microenvironment can further enhance the stability of the immobilized enzyme. csic.es

Table 3: Effect of Reducing Agent on Immobilized (R)-mandelate Dehydrogenase (ManDH) Activity

| Reducing Agent | Expressed Activity | Stability Fold Increase (vs. Soluble Enzyme) |

|---|---|---|

| Sodium Borohydride | 1.5% mdpi.comresearchgate.net | Not Reported |

| This compound | 19.5% mdpi.comresearchgate.net | 357 mdpi.comresearchgate.net |

Materials Science and Energy Research

Nanoparticle Synthesis Methodologies

Beyond its applications in the life sciences, this compound has also found use in the field of materials science, specifically in the synthesis of nanoparticles. orgsyn.orgorgsyn.org The synthesis of monodisperse magnetic nanoparticles, for example, is an area where precise control over the reduction process is critical. sigmaaldrich.comsigmaaldrich.com this compound, as a stable and selective reducing agent, can be employed in these synthetic methodologies. sigmaaldrich.comsigmaaldrich.com

The preparation of diamino cellulose (B213188) disks from dialdehyde (B1249045) cellulose disks via reductive amination using this compound is another example of its application in materials modification. researchgate.net In this process, cellulose filter paper is first oxidized to create aldehyde groups, which are then reductively aminated. researchgate.net This creates a material with surface amine groups that can be used for the subsequent immobilization of other molecules, such as aldehyde-modified DNA. researchgate.net This demonstrates the utility of this compound in the chemical functionalization of materials to create new properties and applications.

Chemical Functionalization of Alginates

Alginates, which are naturally occurring anionic polysaccharides, are frequently used in biomedical applications such as tissue engineering and drug delivery. ntnu.nomdpi.com However, to enhance their functionality, such as promoting cell adhesion, chemical modification is often necessary. ntnu.noresearchgate.net One effective method is the partial periodate (B1199274) oxidation of alginate, which cleaves the C2-C3 bond of the uronic acid residues to form highly reactive dialdehyde groups. ntnu.nomdpi.comntnu.no These aldehyde groups can then be used to covalently link molecules containing primary amines, such as peptides, through a process called reductive amination. ntnu.nomdpi.com

In this two-step modification, this compound serves as a mild and efficient reducing agent. ntnu.nomdpi.com It selectively reduces the intermediate Schiff base formed between the alginate's aldehyde groups and the amine-containing molecule to a stable secondary amine linkage. ntnu.no The use of this compound is advantageous because it is a non-toxic alternative to other reducing agents like sodium cyanoborohydride. ntnu.norug.nl Research has demonstrated the successful coupling of various peptides and model compounds to oxidized alginate using this method, achieving controlled degrees of substitution. ntnu.nomdpi.comrug.nl For instance, studies have optimized reaction conditions to attach bioactive peptides, resulting in functionalized biomaterials with improved properties for cell culture. ntnu.nomdpi.com

Table 1: Research Findings on Alginate Functionalization using this compound

| Study Focus | Key Findings | Reducing Agent | Resulting Application | Reference |

|---|---|---|---|---|

| Optimization of peptide coupling to periodate-oxidized alginate | Established an optimized protocol using a 1:2:20 molar ratio of oxidized residues:substituent:pic-BH3 at pH 5.8, achieving high and precise degrees of substitution. | This compound (pic-BH3) | Scaffold materials for tissue engineering | ntnu.no |

| Coupling of bioactive peptides to alginate dialdehyde (ADA) | Successfully coupled peptides with an 8% degree of oxidation, achieving substitution ranges from 3-6%. | α-picoline borane | Biomaterials with demonstrated bioactivity for dental stem cells and myoblasts | mdpi.comrug.nl |

| Cross-linking and grafting of peptides to periodate-oxidized mannuronate (POM) | Peptides were attached to aldehyde groups by reductive amination using 2-Picoline Borane as the reducing agent to create a matrix that can be altered by cell-excreted enzymes. | 2-Picoline Borane | Advanced biomaterial for three-dimensional cellular growth and network formation | ntnu.no |

DNA Cross-linking Studies

In the field of epigenetics, this compound has emerged as a key reagent for the base-resolution analysis of DNA modifications. oup.com Specifically, it is used in techniques developed for detecting 5-carboxylcytosine (5caC), an oxidized form of 5-methylcytosine. oup.comresearchgate.net The methodology involves the chemical conversion of 5caC into dihydrouracil (B119008) (DHU) using a borane complex. oup.com

Research has shown that this compound, along with borane-pyridine complex, can achieve the complete conversion of 5caC to DHU in synthetic DNA oligonucleotides. researchgate.net This transformation is significant because while 5caC is read as cytosine during sequencing, DHU is read as thymine. oup.com This base change allows for the precise identification of the original 5caC sites. oup.com This innovative strategy has been applied to regulate the activity of CRISPR-Cas9 gene-editing systems by introducing 5caC into the single-guide RNA (sgRNA), which can then be converted to DHU by this compound to alter the sgRNA's function and minimize off-target effects. oup.com The selection of this compound for these studies is based on its high conversion efficiency, stability, and low toxicity compared to other borane-containing compounds. researchgate.net

Table 2: Screening of Borane Compounds for 5caC to DHU Conversion

| Borane Compound | Conversion Rate of 5caC to DHU | Reference |

|---|---|---|

| This compound | Complete Conversion | researchgate.net |

| Borane pyridine | Complete Conversion | researchgate.net |

| tert-Butylamine borane | Complete Conversion | researchgate.net |

| Ammonia (B1221849) borane | Complete Conversion | researchgate.net |

| Ethylenediamine borane | ~30% | researchgate.net |

| Dimethylamine borane | ~30% | researchgate.net |

| Morpholine borane | No Detectable Product | researchgate.net |

Investigation as Hydrogen Storage Materials

Amine-boranes are a class of molecules investigated for chemical hydrogen storage due to their high hydrogen content and stability under ambient conditions. orgsyn.orgorgsyn.orgd-nb.info These compounds, which are Lewis acid-base adducts, can release hydrogen gas upon thermal decomposition (thermolysis). orgsyn.orgcinz.nzmdpi.com The high gravimetric and volumetric hydrogen density of compounds like ammonia borane has driven research into related structures, including this compound. mdpi.comchemistryviews.org

The process of hydrogen release typically involves the thermal dehydrogenation of the amine-borane, which can occur in multiple steps at elevated temperatures, often leading to the formation of polymeric materials. d-nb.infocinz.nz While much of the research has focused on ammonia borane, which has a hydrogen content of 19.6 wt%, derivatives are being explored to overcome challenges such as slow release kinetics and the evolution of unwanted gaseous byproducts like borazine. cinz.nzrsc.org The investigation of various amine-boranes, including this compound, is part of a broader effort to develop safe and efficient materials for on-board hydrogen storage systems to potentially fuel a future hydrogen economy. orgsyn.orgorgsyn.orgsigmaaldrich.com

Table 3: Hydrogen Storage Properties of Selected Amine-Boranes

| Compound | Theoretical Hydrogen Content (wt%) | Key Dehydrogenation Characteristics | Reference |

|---|---|---|---|

| Ammonia Borane (AB) | 19.6% | Releases H₂ in steps starting around 100°C; can release unwanted byproducts (e.g., borazine). | cinz.nzmdpi.com |

| 1,3-diaminopropane borane (1,3-TMDAB) | 9.8% | Releases pure H₂ during thermal dehydrogenation with a faster rate compared to AB. | rsc.org |

| Ethylene diamine bisborane (EDB) | ~6.5% (in IL mixture) | Dehydrogenation temperature can be reduced in the presence of ionic liquids (ILs). | d-nb.info |

| This compound | N/A in search results | Investigated as part of the amine-borane class for hydrogen storage applications. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

Exploration in Hypergolic Propellant Research

Hypergolic propellants are substances that ignite spontaneously upon contact between the fuel and an oxidizer, eliminating the need for a separate ignition system in rocket engines. researchgate.netorbiterwiki.org For decades, hydrazine and its derivatives have been the primary hypergolic fuels, but their high toxicity and carcinogenicity have prompted a search for safer, "green" alternatives. psu.edu Amine-boranes, including this compound, have emerged as a promising class of compounds in this research area. orgsyn.orgorgsyn.orgpsu.edu

The complexation of amines with borane can convert non-hypergolic amines into hypergolic fuels or significantly decrease the ignition delays (IDs) of already reactive amines when tested with oxidizers like white fuming nitric acid (WFNA). psu.edu Studies have shown that a variety of amine-boranes exhibit consistently low ignition delays, making them potential replacements for hydrazine-based fuels. researchgate.netpsu.edu Research into the structure-hypergolicity relationship of these compounds aims to identify the key molecular features necessary for achieving rapid, spontaneous ignition. psu.edu The exploration of amine-boranes as high-density, green hypergolic fuels represents a significant shift towards developing more environmentally benign and safer propulsion systems for space and missile applications. orgsyn.orgpsu.edupurdue.edu

Table 4: Ignition Delay (ID) of Selected Amine-Boranes with White Fuming Nitric Acid (WFNA)

| Amine-Borane Fuel | Ignition Delay (ID) | Reference |

|---|---|---|

| Ammonia Borane (AB) | ~2-10 ms | researchgate.net |

| N,N,N',N'-tetramethylethylenediamine-bisborane | 2 ms | psu.edu |

| 1,4-dimethylpiperazine-bisborane | 2 ms | psu.edu |

| Triethylamine-borane | 3 ms | psu.edu |

| This compound | Mentioned as part of the class of amine-boranes studied for hypergolic applications. | orgsyn.orgorgsyn.orgresearchgate.net |

Dehydrocoupling for Polyaminoborane Synthesis

Polyaminoboranes are inorganic polymers with a backbone consisting of alternating nitrogen and boron atoms. nih.gov These materials have garnered considerable attention for applications ranging from precursors for boron nitride ceramics to hydrogen storage materials. orgsyn.orgchemistryviews.orgresearchgate.net A primary method for synthesizing these polymers is the catalytic dehydrocoupling of amine-borane monomers. orgsyn.orgorgsyn.orgnih.gov

This process involves the elimination of hydrogen (H₂) from amine-borane adducts, leading to the formation of B-N bonds and chain growth. nih.gov Various transition-metal catalysts, such as those based on iridium and rhodium, have been shown to effectively promote the dehydrocoupling of amine-boranes like N-methylamine-borane at mild conditions to produce high molecular weight, soluble polymers. nih.gov While specific studies on the dehydrocoupling of this compound are less detailed in the provided context, the general synthetic strategy is applicable to the broader class of amine-borane precursors. nih.gov The ability to control the polymerization allows for the synthesis of polymers with tailored properties, representing a promising avenue for the development of new inorganic materials. nih.govpurdue.edu

Table 5: Catalysts for Dehydrocoupling of Amine-Boranes

| Amine-Borane Monomer | Catalyst | Resulting Polymer | Reference |

|---|---|---|---|

| N-methylamine-borane (MeNH₂·BH₃) | Brookhart's Ir(III) pincer complex (IrH₂(POCOP)) | Poly(N-methylaminoborane) ([MeNH-BH₂]n), Mw > 20,000 | nih.gov |

| Ammonia-borane (NH₃·BH₃) | Brookhart's Ir(III) pincer complex | Insoluble [NH₂-BH₂]n | nih.gov |

| N-methylamine-borane / Ammonia-borane | Brookhart's Ir(III) pincer complex | Soluble random copolymers | nih.gov |

| Phosphine-boranes (e.g., H₃B·PPhH₂) | Rhodium complex | Polyphosphinoboranes | nih.gov |

Comparative Analysis and Green Chemistry Aspects of 2 Picolineborane

Advantages as a Reductive Agent in Green Chemistry

2-Picolineborane (2-PB) has emerged as a significant reagent in the field of green chemistry, offering a safer and more environmentally conscious alternative to traditional reducing agents for processes like reductive amination. mdpi.comresearchgate.netorganic-chemistry.org Its advantages stem from a combination of reduced toxicity, effectiveness in sustainable solvent systems, and milder reactivity, which allows for greater selectivity with sensitive molecules. organic-chemistry.orgresearchgate.netsigmaaldrich.com

Reduced Toxicity Profile in Comparison to Traditional Reagents (e.g., Sodium Cyanoborohydride)

A primary driver for the adoption of this compound is its significantly lower toxicity compared to conventional reagents, most notably sodium cyanoborohydride (NaBH₃CN). ludger.comnih.govorgsyn.org Sodium cyanoborohydride is highly toxic and can generate highly poisonous hydrogen cyanide (HCN) gas, particularly under acidic conditions or during work-up procedures, posing considerable health and safety risks, especially in large-scale applications. ludger.comrsc.orgresearchgate.net In contrast, this compound is recognized as a non-toxic alternative, making it a safer choice for researchers and for industrial processes. ludger.comnih.govorgsyn.org This reduced toxicity profile aligns with the principles of green chemistry by minimizing the intrinsic hazards of the chemicals used in a reaction. researchgate.netprf.org The use of this compound eliminates the risk of cyanide exposure, thereby creating a safer laboratory and manufacturing environment. orgsyn.org

Efficacy in Aqueous and Solvent-Free Reaction Media

This compound demonstrates remarkable efficacy in environmentally benign solvent systems, including water and even under solvent-free (neat) conditions. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.org The ability to perform reductive aminations in water is a significant advancement in green chemistry, as it reduces the reliance on volatile and often hazardous organic solvents. sigmaaldrich.comjunsei.co.jp Research has shown that this compound can successfully facilitate reductive aminations in water, a feat not easily achieved with many traditional reducing agents. organic-chemistry.orgorganic-chemistry.org

Furthermore, the potential for solvent-free reactions with this compound offers an even more sustainable approach by eliminating the solvent altogether. organic-chemistry.orgsigmaaldrich.comjunsei.co.jp This not only reduces waste but also simplifies the reaction setup and work-up procedures. junsei.co.jp While the solubility of this compound in purely aqueous solutions can be limited, co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to increase its concentration, and importantly, these conditions can be selected to be harmless to sensitive biological molecules like enzymes. mdpi.com The ability to operate effectively in such a range of media makes this compound a versatile and eco-friendly reagent. sigmaaldrich.com

Interactive Table: Solvent Conditions for Reductive Amination with this compound

| Solvent System | Efficacy | Green Chemistry Advantage |

|---|---|---|

| Methanol (B129727) | Good to excellent yields | Common organic solvent, but more hazardous than water. |

| Water | Good yields, especially for poorly water-soluble amines sigmaaldrich.com | Reduces use of organic solvents, environmentally benign. sigmaaldrich.comjunsei.co.jp |

| Solvent-Free (Neat) | Good to excellent yields | Eliminates solvent waste, simplifies process. organic-chemistry.orgsigmaaldrich.comjunsei.co.jp |

| Aqueous Micellar Catalysis | Effective for shelf-stable bisulfite addition compounds | Allows for recycling of the aqueous reaction medium. organic-chemistry.org |

Milder Reducing Capabilities for Sensitive Substrates

The milder reducing power of this compound compared to more aggressive hydride donors like sodium borohydride (B1222165) is a key advantage when working with sensitive substrates. mdpi.comresearchgate.net For instance, in the immobilization of enzymes, harsh reducing agents can negatively impact the structure and activity of the enzyme. researchgate.net this compound, being a milder agent, can be used to reduce Schiff bases formed between an enzyme and a support without damaging the delicate protein structure. mdpi.comresearchgate.net

One study demonstrated this benefit with the enzyme (R)-mandelate dehydrogenase. When sodium borohydride was used for reduction, the enzyme lost almost all of its catalytic activity. In contrast, using this compound resulted in a significantly more active and stable biocatalyst. mdpi.com This selectivity is also crucial in carbohydrate chemistry, where this compound is preferred for its ability to selectively reduce imines without significantly affecting other reducible functional groups, such as the carbonyl group of the carbohydrate itself. researchgate.netgoogle.com This chemoselectivity prevents the formation of unwanted byproducts and preserves the integrity of the target molecule. nih.gov

Comparative Study with Other Hydride Donors

The utility of this compound as a reducing agent is best understood through a comparative analysis with other common hydride donors. This comparison highlights its unique balance of efficiency, selectivity, and compatibility with a wide range of reaction conditions.

Reductive Efficiency and Selectivity Comparisons

This compound has been shown to have comparable, and in some cases superior, reductive efficiency and selectivity to other widely used reagents. researchgate.netludger.comnih.gov

In the context of oligosaccharide labeling, studies have demonstrated that this compound exhibits labeling efficacies very similar to those of sodium cyanoborohydride. ludger.comgoogle.com However, it is considered superior due to its stability in acidic reaction media and its higher selectivity, which prevents the formation of unlabeled alditol byproducts. nih.gov Unlike sodium borohydride, which can reduce aldehydes and ketones, this compound is highly selective for the reduction of imines formed during reductive amination. mdpi.comresearchgate.net This selectivity is a significant advantage as it minimizes side reactions and leads to cleaner product profiles. mdpi.comresearchgate.net

While sodium triacetoxyborohydride (B8407120) is another alternative, it often requires non-protic solvents and can be less efficient than this compound, especially in aqueous conditions. ludger.comresearchgate.net In direct comparisons for labeling oligosaccharides, this compound consistently provides better yields than sodium triacetoxyborohydride. ludger.comgoogle.com The improved activity and selectivity of this compound may also allow for its use in smaller quantities compared to other reagents, further enhancing its green profile. google.com

Interactive Table: Comparison of Hydride Donors for Reductive Amination

| Hydride Donor | Selectivity | Common Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| This compound | High for imines over carbonyls mdpi.comjunsei.co.jpnih.gov | Methanol, Water, Solvent-Free sigmaaldrich.comorganic-chemistry.org | Non-toxic ludger.comnih.gov, stable sigmaaldrich.comjunsei.co.jp, effective in green solvents. organic-chemistry.org | Can be insoluble in certain aqueous conditions without a co-solvent. rsc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Good for imines mdpi.comresearchgate.net | Methanol, Water | Highly selective. researchgate.net | Highly toxic, generates HCN gas. ludger.comorgsyn.orgresearchgate.net |

| Sodium Borohydride (NaBH₄) | Low, reduces aldehydes and ketones mdpi.com | Alcohols, Water | Inexpensive. | Lack of selectivity can damage sensitive substrates. mdpi.comresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good for imines | Non-protic solvents (e.g., Dichloromethane (B109758), THF) researchgate.netjunsei.co.jp | Effective for some reductive aminations. | Decomposes in protic solvents, less efficient than 2-PB in some cases. ludger.comresearchgate.net |

Reaction Condition Compatibility and Scope

This compound is compatible with a broad range of reaction conditions, further expanding its applicability in organic synthesis. organic-chemistry.org It is a stable, crystalline solid that can be stored for extended periods without significant decomposition, making it a convenient and reliable reagent. sigmaaldrich.comjunsei.co.jp

Its stability under mildly acidic conditions, often used to catalyze imine formation, is a notable advantage. junsei.co.jp The one-pot reductive amination of a wide variety of aldehydes and ketones can be efficiently carried out in methanol, water, or under neat conditions, often with the addition of a small amount of acetic acid. organic-chemistry.orgorganic-chemistry.org This operational simplicity, combined with its effectiveness across different solvent systems, makes it particularly suitable for a wide array of applications, from laboratory-scale synthesis to potentially larger industrial processes. organic-chemistry.orgsigmaaldrich.com Furthermore, its use has been extended to aqueous micellar catalysis, a green chemistry technique that allows for the recycling of the reaction medium. organic-chemistry.org This broad compatibility underscores the versatility of this compound as a modern reducing agent.

Environmental Impact and Sustainability Metrics in Chemical Processes

The growing emphasis on green chemistry has led to the evaluation of chemical reagents based on their environmental impact and the sustainability of the processes in which they are used. This compound (2-PB) has emerged as a reagent of interest in this context, particularly as a less hazardous alternative to traditional reducing agents. researchgate.netechemi.com Its contribution to greener chemical processes is assessed through its reduced toxicity, compatibility with environmentally benign solvents, and its influence on key sustainability metrics.

A significant environmental advantage of this compound is its classification as a non-toxic alternative to the widely used but toxic sodium cyanoborohydride (NaBH₃CN). researchgate.net The major drawback of NaBH₃CN is its potential to form the volatile and highly toxic hydrogen cyanide gas upon hydrolysis. google.comunibe.ch The use of this compound mitigates this severe health and environmental risk. researchgate.netgoogle.com Consequently, replacing sodium cyanoborohydride with this compound can create a more environmentally friendly reaction system. researchgate.net This substitution is particularly relevant in reductive amination, a crucial reaction in organic synthesis. orgsyn.org

The principles of green chemistry also advocate for minimizing or eliminating the use of hazardous solvents. This compound contributes positively in this area as it is effective for direct reductive aminations in solvents like methanol, water, or even under solvent-free conditions. junsei.co.jpsigmaaldrich.com The ability to use water as a solvent for reductive amination is a notable advancement, helping to reduce reliance on organic solvents that are often hazardous to the environment. junsei.co.jp Furthermore, because this compound is more stable in protic organic solvents and water compared to reagents like pyridine (B92270) borane (B79455), its application is broader and safer. junsei.co.jp

However, the environmental profile of this compound is not without its challenges. Its poor solubility in aqueous solutions can be a limitation. mdpi.com In certain applications, such as continuous flow chemistry, its insolubility can lead to potential clogging of the reactor system. unibe.chrsc.org In one study concerning the synthesis of mepivacaine (B158355), formic acid was selected over this compound for the reductive amination step precisely because 2-PB's insolubility was incompatible with the flow setup. unibe.chrsc.org This highlights that the "greenest" reagent choice is often context-dependent.

Sustainability metrics such as Atom Economy (AE), E-factor (environmental factor), and Process Mass Intensity (PMI) provide quantitative measures of a process's efficiency and environmental footprint. nih.govacs.org Atom economy evaluates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the final product. wordpress.com While this compound offers safety benefits, it may not always be the most atom-economical choice. For instance, the aforementioned mepivacaine synthesis noted that using formic acid as a reducing agent eliminated the need for "atom-inefficient reagents like 2-picoline-borane". unibe.chrsc.org Moreover, to drive reactions to completion, reagents like this compound are sometimes used in excessive stoichiometries, which negatively impacts atom economy and scalability. rsc.org In contrast, its use can lead to a lower E-factor—which measures the mass ratio of waste to desired product—compared to processes using more hazardous reagents that require extensive workup and waste treatment.

Interactive Table 1: Comparative Analysis of Reducing Agents

| Feature | This compound (Pic-BH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Pyridine Borane (Pyr-BH₃) | Formic Acid |

|---|---|---|---|---|---|

| Toxicity | Non-toxic alternative. researchgate.net | Toxic; releases toxic HCN gas. google.comunibe.ch | Less toxic than NaBH₃CN. | Unstable and potentially explosive. junsei.co.jp | Low toxicity. |

| Stability | Stable solid, can be stored for long periods. sigmaaldrich.com Thermally stable. junsei.co.jp | Decomposes upon hydrolysis. google.com | Moisture sensitive. | Very unstable with heat, decomposes above 54°C. junsei.co.jp | Stable. |

| Solvent Use | Effective in methanol, water, and solvent-free conditions. sigmaaldrich.com | Used in various organic solvents. | Low solubility in most organic solvents. acsgcipr.org | --- | Can be used in water. unibe.chrsc.org |

| Key Limitations | Poor solubility in water can be an issue in some systems (e.g., flow chemistry). unibe.chrsc.org | High toxicity. acsgcipr.org | Delivers only one hydride; incompatible with protic solvents. acsgcipr.org | Very unstable and potentially explosive. junsei.co.jp | Can be inefficient in terms of equivalents required. unibe.ch |

| Efficiency | Similar or higher efficacy than NaBH₃CN in many labeling reactions. ludger.com | Efficient but hazardous. unibe.ch | Much lower intensity in labeling reactions compared to 2-PB and NaBH₃CN. ludger.com | --- | Efficient under specific conditions (e.g., Eschweiler-Clarke). unibe.ch |

Interactive Table 2: Research Findings on Reducing Agent Performance in Mepivacaine Synthesis

| Reducing Agent | Observation in Batch Testing | Suitability for Continuous Flow | Rationale for Selection/Rejection |

|---|---|---|---|

| This compound | Successfully reduced the imine bond. unibe.chrsc.org | No | Rejected due to being insoluble under the reaction conditions, leading to potential clogging in a flow setup. unibe.chrsc.org |

| Sodium Cyanoborohydride | Efficient in reducing the imine bond. unibe.chrsc.org | No | Rejected due to health and process safety risks on a large scale (potential release of toxic HCN gas). unibe.chrsc.org |

| Formic Acid | Successfully reduced the imine bond, though found to be inefficient in terms of equivalents used. unibe.chrsc.org | Yes | Selected for the continuous flow process as it eliminated the need for atom-inefficient and hazardous reagents and avoided solubility issues. unibe.chrsc.org |

Interactive Table 3: Impact of Reducing Agent on Immobilized Enzyme Activity

| Enzyme | Conjugate (Reducing Agent) | Expressed Activity after Reduction Step (%) | Key Finding |

|---|---|---|---|

| Penicillin G acylase (PGA) | GA-B (Sodium borohydride) | 43 | High activity retention. mdpi.comresearchgate.net |

| GA-G (this compound + Glycine) | 6 | Lower activity compared to borohydride reduction in this case. mdpi.comresearchgate.net | |

| (R)-mandelate dehydrogenase (ManDH) | GA-B (Sodium borohydride) | 1.5 | Almost complete loss of catalytic activity. mdpi.com |

| GA-G (this compound + Glycine) | 19.5 | Significantly improved activity retention, demonstrating 2-PB as a milder and superior alternative for this sensitive enzyme. mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Research

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 2-Picolineborane, providing detailed information at the atomic level.

¹H NMR for Purity and Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structural integrity and determining the purity of this compound. The ¹H NMR spectrum provides distinct signals for the protons in the picoline ring and the borane (B79455) group. orgsyn.org

A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic chemical shifts (δ) in parts per million (ppm). orgsyn.org For instance, a published analysis using a 600 MHz instrument showed the following peaks: a broad quartet for the BH₃ protons, a singlet for the methyl group (CH₃), and distinct multiplets for the aromatic protons of the pyridine (B92270) ring. orgsyn.orgorgsyn.org Quantitative ¹H NMR (qNMR) analysis can be employed to accurately determine the purity of a sample by integrating the signals of this compound against a known internal standard. orgsyn.org For example, a purity of 98.1% was determined using dimethyl fumarate (B1241708) as the standard. orgsyn.orgorgsyn.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ orgsyn.orgorgsyn.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| BH₃ | 2.23–2.27 | Broad Quartet | - |

| CH₃ | 2.75 | Singlet | - |

| Pyridine H (position 5) | 7.29 | Triplet | 6.7 |

| Pyridine H (position 3) | 7.37 | Doublet | 7.8 |

| Pyridine H (position 4) | 7.81 | Triplet | 7.7 |

| Pyridine H (position 6) | 8.74 | Doublet | 5.9 |

¹¹B NMR for Borane Moiety Analysis and Stability Assessment

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a specialized technique that is highly effective for analyzing the borane (BH₃) moiety of this compound. This method is particularly useful for monitoring the progress of reactions involving the formation of the amine-borane complex and for assessing the stability of the compound over time. orgsyn.org

The ¹¹B NMR spectrum of this compound typically shows a characteristic quartet, a result of the boron nucleus coupling with the three attached hydrogen atoms. orgsyn.org In deuterated chloroform, the chemical shift for this compound is observed at approximately -13.85 ppm with a coupling constant (J) of around 97.9 Hz. orgsyn.orgorgsyn.org In a different synthesis, a chemical shift of -12.79 ppm (J = 98.8 Hz) was reported. orgsyn.orgorgsyn.org The coordination of the borane to the picoline nitrogen results in a significant upfield shift compared to uncoordinated borane species, which is indicative of the formation of the stable amine-borane adduct. aiinmr.com

Furthermore, ¹¹B NMR is a valuable tool for stability assessment. Studies have shown that samples of this compound can be stored for over a year without significant decomposition, as evidenced by the lack of change in the ¹¹B NMR spectrum. orgsyn.orgorgsyn.org

Table 2: ¹¹B NMR Data for this compound orgsyn.org

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CDCl₃ | -13.85 | Quartet | 97.9 |

| CDCl₃ | -14.22 | Quartet | 98.3 |

Mass Spectrometry Applications in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for the analysis of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used to confirm the molecular formula of the synthesized compound. orgsyn.org For this compound, the calculated m/z for the [M - H]⁺ ion is 106.0823, with experimental values closely matching this theoretical figure. orgsyn.orgorgsyn.org

In the context of reaction monitoring, MS, often coupled with liquid chromatography (LC-MS), is used to track the consumption of reactants and the formation of products. ludger.comludger.com For instance, in the reductive amination of carbohydrates, where this compound is used as a reducing agent, HILIC-LC-ESI-IT-MS (Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Ion Trap Mass Spectrometry) allows for the parallel registration of labeled glucose oligomers, unlabeled species, and any side products. ludger.com This provides a detailed picture of the reaction's efficiency and selectivity. ludger.com Studies have shown that this compound is a superior reducing agent to sodium cyanoborohydride in some applications, leading to complete reductive amination without the formation of unlabeled alditol byproducts. nih.gov

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially when it is part of a complex mixture. lookchem.com

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction. For example, in the synthesis of this compound, TLC can distinguish between the starting material and the final product based on their different retention factors (Rf). orgsyn.org

Column chromatography is employed for the purification of this compound, particularly to remove unreacted starting materials or byproducts. Silica gel is a common stationary phase, and a mixture of solvents like dichloromethane (B109758) and methanol (B129727) can be used as the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both the analysis and purification of this compound and its derivatives. google.comacs.org In the analysis of carbohydrates labeled using this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection (HILIC-HPLC-FL) is a preferred method. ludger.comgoogle.com This technique allows for the separation and sensitive detection of labeled glycans. google.comwipo.intepo.org For instance, in the analysis of aldehyde 2,4-dinitrophenylhydrazones, a gradient HPLC method with an Ascentis RP-Amide column was used to separate the derivatives formed after reduction with this compound. acs.org